Propane, 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoro-
Description
Propane, 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoro- is a heavily halogenated propane derivative with four bromine and four fluorine atoms asymmetrically substituted on the propane backbone. The compound is synthesized and supplied by specialized chemical providers like Shenzhen Aituo Chemical Co., Ltd., which offers custom synthesis services with 95% purity and analytical validation (NMR, MS, HPLC, GC) . Its primary applications appear to align with pharmaceutical intermediates or specialty chemicals, given the supplier’s collaboration with global pharmaceutical companies .
Properties
CAS No. |
36567-29-0 |
|---|---|
Molecular Formula |
C3Br4F4 |
Molecular Weight |
431.64 g/mol |
IUPAC Name |
1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane |
InChI |
InChI=1S/C3Br4F4/c4-2(5,10)1(8,9)3(6,7)11 |
InChI Key |
UFNADSRPYOEKAI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Br)Br)(C(F)(Br)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation of Propane Derivatives
Method Overview:
The most straightforward approach to synthesizing propane derivatives with multiple halogen substitutions involves direct halogenation of propane or its derivatives under controlled conditions. This method typically employs elemental bromine and fluorine sources to introduce the respective halogen atoms selectively.
- Starting Material: Propane or a suitable precursor such as propane derivatives with reactive sites.
- Halogenation Conditions: Radical initiation using UV light or heat, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
- Reaction Environment: Controlled temperature (usually below 100°C) to prevent over-halogenation or decomposition.
- Outcome: Multiple bromination and fluorination at specific positions, leading to the formation of propane derivatives with the desired substitution pattern.
- Halogenation reactions are sensitive to reaction conditions, especially temperature and halogen source concentration, which influence selectivity and yield.
- The process can be optimized through iterative halogenation cycles, with purification via distillation or chromatography.
Fluorination Followed by Bromination
Method Overview:
A more refined method involves initial fluorination of propane to introduce fluorine atoms, followed by bromination to incorporate bromine atoms selectively.
- Fluorination Step: Utilizing reagents such as sulfur tetrafluoride (SF₄) or xenon difluoride (XeF₂) under controlled conditions to replace hydrogen atoms with fluorine.
- Bromination Step: Subsequent treatment with bromine (Br₂) in the presence of radical initiators or UV light to substitute remaining hydrogen atoms with bromine.
- Reaction Control: Temperature and reaction time are critical to prevent over-fluorination or bromination.
- Fluorination tends to be more selective when using reagents like XeF₂, which can target specific hydrogen sites.
- Bromination of fluorinated intermediates often proceeds via radical pathways, with yields influenced by the presence of inhibitors or catalysts.
Halogen Exchange and Substitution Reactions
Method Overview:
Another advanced approach involves halogen exchange reactions, where bromine atoms are replaced with fluorine or vice versa, using halogen exchange catalysts or reagents.
- Reagents: Use of metal fluorides (e.g., antimony trifluoride, SbF₃) or other fluorinating agents to replace bromine with fluorine.
- Reaction Environment: Elevated temperatures (often above 200°C) in inert atmospheres to facilitate exchange.
- Outcome: Conversion of brominated compounds into highly fluorinated analogs with precise substitution patterns.
- Halogen exchange reactions are highly dependent on the nature of the halogenated substrate and the fluorinating reagent.
- These reactions often require rigorous purification to remove residual halogenated by-products.
Synthesis via Multistep Pathways
Method Overview:
Given the complexity of the target molecule, multistep synthesis pathways are employed, starting from simpler fluorinated and brominated hydrocarbons.
- Step 1: Synthesis of tetrafluoropropane intermediates via fluorination of smaller hydrocarbons.
- Step 2: Bromination of the fluorinated intermediates at specific sites using radical bromination.
- Step 3: Purification and isomer separation to obtain the desired 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoro- propane.
- Multistep syntheses allow for better control over regioselectivity and substitution patterns.
- Each step requires careful optimization to maximize yield and purity, often involving chromatography and distillation.
Data Tables and Key Parameters
| Method | Reagents | Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Halogenation | Br₂, UV/light | 25–80°C | 50–70% | Simplicity | Over-halogenation risk |
| Fluorination + Bromination | XeF₂, Br₂ | -50°C to 100°C | 40–60% | Selectivity | Reagent cost |
| Halogen Exchange | SbF₃, elevated temp | 200–300°C | 30–50% | Precise substitution | Harsh conditions |
| Multistep Synthesis | Various | Controlled, inert | Variable | High regioselectivity | Time-consuming |
Recent Research and Discoveries
- Selective Fluorination Techniques: Advances in reagent design, such as the use of xenon difluoride, have improved regioselectivity in fluorination reactions, enabling more precise synthesis of fluorinated compounds like propane derivatives.
- Halogen Exchange Catalysis: Development of catalytic systems that facilitate halogen exchange at lower temperatures has expanded the feasibility of synthesizing complex halogenated hydrocarbons.
- Photochemical Methods: Utilization of photoredox catalysis has shown promise in controlling radical halogenation, reducing over-halogenation and improving yields.
Chemical Reactions Analysis
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products, although this is less common due to the stability of the bromine and fluorine atoms.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium hydroxide (NaOH) for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrabromo-1,2,2,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenated hydrocarbons.
Biology: The compound’s interactions with biological molecules are studied to understand the effects of halogenation on biological activity.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated structures.
Industry: It is used in the development of flame retardants and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoropropane exerts its effects involves interactions with molecular targets through halogen bonding. The bromine and fluorine atoms can form strong interactions with electron-rich sites on other molecules, influencing their reactivity and stability. These interactions are crucial in both chemical reactions and biological systems, where the compound can affect enzyme activity and other molecular processes.
Comparison with Similar Compounds
Table 1: Molecular Characteristics of Propane Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Halogen Substituents |
|---|---|---|---|
| Propane, 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoro- | C₃Br₄F₄ | ~433.64 (calc.) | 4 Br (positions 1,1,3,3), 4 F (1,2,2,3) |
| Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- (CAS 677-68-9) | C₃Cl₄F₄ | 253.84 | 4 Cl (1,2,2,3), 4 F (1,1,3,3) |
| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) | C₃Cl₂F₅ | 202.43 | 2 Cl (1,3), 5 F (1,1,2,2,3) |
| Propane, 1,2,2-tribromo-1,1,3,3,3-pentafluoro- (CAS 170360-51-7) | C₃Br₃F₅ | 370.74 | 3 Br (1,2,2), 5 F (1,1,3,3,3) |
Key Observations :
- Bromine vs. Chlorine/Fluorine : The target compound’s bromine substituents confer higher molecular weight (~433 vs. ~253 for tetrachloro analog) and likely greater reactivity due to bromine’s lower bond dissociation energy compared to chlorine or fluorine.
- Substitution Patterns : Asymmetric halogen distribution (e.g., Br at 1,1,3,3 vs. Cl at 1,2,2,3 in the tetrachloro analog) impacts polarity, boiling points, and solubility.
Thermodynamic and Physical Properties
Table 2: Thermodynamic Data for Selected Compounds
Key Observations :
- The tetrachloro-tetrafluoro analog exhibits well-documented thermodynamic properties (e.g., ΔfH°gas = -1345 kJ/mol) due to its industrial relevance .
- Brominated analogs like the target compound lack public thermochemical data, likely due to niche applications and specialized synthesis requirements .
Regulatory and Environmental Considerations
Biological Activity
Propane, 1,1,3,3-tetrabromo-1,2,2,3-tetrafluoro- (commonly referred to as tetrabromofluoropropane) is a halogenated organic compound characterized by its complex structure comprising four bromine and four fluorine atoms attached to a propane backbone. Its molecular formula is , with a molecular weight of approximately 431.64 g/mol . This article explores the biological activity of this compound, focusing on its potential applications and implications for human health and the environment.
The halogenation pattern of tetrabromofluoropropane significantly influences its chemical properties and biological interactions. The presence of multiple halogens enhances its reactivity and stability, making it suitable for various applications such as flame retardants and chemical intermediates. However, these same properties raise concerns regarding its environmental persistence and toxicity.
| Property | Value |
|---|---|
| Molecular Formula | C₃Br₄F₄ |
| Molecular Weight | 431.64 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
Biological Activity
Research on the biological activity of tetrabromofluoropropane is limited; however, its structural similarities to other halogenated compounds provide insights into its potential effects. Halogenated compounds are often associated with various toxicological effects due to their ability to interfere with biological systems.
Toxicity and Environmental Impact
Halogenated organic compounds have been studied for their toxicity in various organisms. For instance:
- Aquatic Toxicity : Studies indicate that similar compounds can be toxic to aquatic life, affecting growth and reproduction.
- Endocrine Disruption : Halogenated compounds are known to act as endocrine disruptors, potentially leading to reproductive and developmental issues in wildlife and humans.
- Bioaccumulation : The persistence of these compounds in the environment raises concerns about bioaccumulation in food chains.
Case Studies
While specific case studies on tetrabromofluoropropane are scarce, related research provides valuable context:
- Polybrominated Diphenyl Ethers (PBDEs) : Research has shown that PBDEs exhibit neurodevelopmental toxicity in mammals. Given the structural similarities between PBDEs and tetrabromofluoropropane, similar effects may be anticipated.
- Perfluorinated Compounds (PFCs) : Studies indicate that PFCs can lead to liver damage and developmental toxicity in laboratory animals. The potential for tetrabromofluoropropane to exhibit analogous effects warrants further investigation.
Regulatory Considerations
Tetrabromofluoropropane falls under scrutiny due to its classification as a persistent organic pollutant (POP). Regulatory frameworks such as the Stockholm Convention aim to phase out or restrict the use of such compounds due to their adverse environmental and health impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
